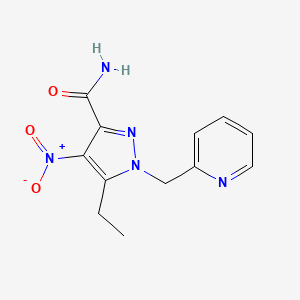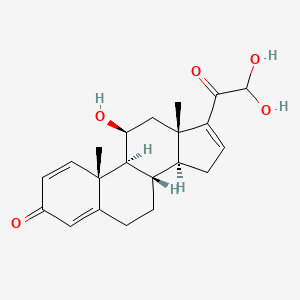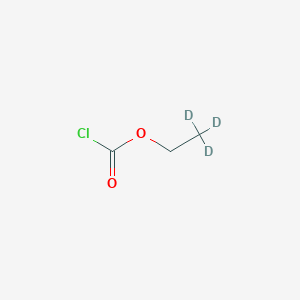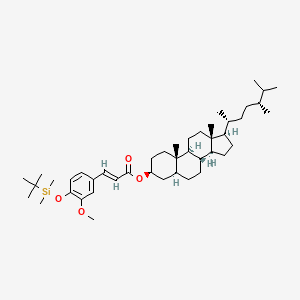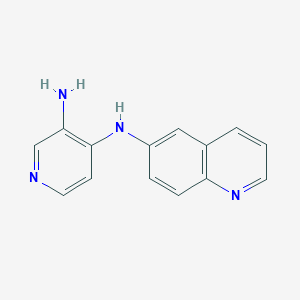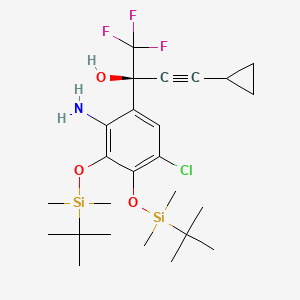
(S)-2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy)-trifluorobut-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy)-trifluorobut-3-yn-2-ol is a synthetic organic compound characterized by its complex structure, which includes amino, trifluorobutynyl, and tert-butyldimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy)-trifluorobut-3-yn-2-ol typically involves multiple steps, starting from simpler precursors. A common synthetic route might include:
Protection of hydroxyl groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of the trifluorobutynyl group:
Amination: The amino group is introduced via a nucleophilic substitution or reductive amination reaction.
Final deprotection: The tert-butyldimethylsilyl groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy)-trifluorobut-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The trifluorobutynyl group can be reduced to form trifluorobutyl derivatives.
Substitution: The tert-butyldimethylsilyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as tetrabutylammonium fluoride for deprotection, or other silylating agents for substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group might yield nitroso or nitro compounds, while reduction of the trifluorobutynyl group could yield trifluorobutyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties or as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (S)-2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy)-trifluorobut-3-yn-2-ol depends on its specific application. In general, its reactivity is influenced by the presence of the amino, trifluorobutynyl, and tert-butyldimethylsilyl groups, which can interact with various molecular targets and pathways. For example, in biochemical applications, the amino group might interact with enzymes or receptors, while the trifluorobutynyl group could influence the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(2-Amino-3,4-dihydroxy-trifluorobut-3-yn-2-ol: Lacks the tert-butyldimethylsilyl groups, which affects its reactivity and stability.
(S)-2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy)-but-3-yn-2-ol: Lacks the trifluoromethyl group, which influences its chemical properties and applications.
Uniqueness
(S)-2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy)-trifluorobut-3-yn-2-ol is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both tert-butyldimethylsilyl and trifluorobutynyl groups makes it particularly versatile in synthetic chemistry and material science.
Propriétés
Formule moléculaire |
C25H39ClF3NO3Si2 |
|---|---|
Poids moléculaire |
550.2 g/mol |
Nom IUPAC |
(2S)-2-[2-amino-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-chlorophenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol |
InChI |
InChI=1S/C25H39ClF3NO3Si2/c1-22(2,3)34(7,8)32-20-18(26)15-17(19(30)21(20)33-35(9,10)23(4,5)6)24(31,25(27,28)29)14-13-16-11-12-16/h15-16,31H,11-12,30H2,1-10H3/t24-/m0/s1 |
Clé InChI |
HSDUXTSQKULQHG-DEOSSOPVSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C(=C1O[Si](C)(C)C(C)(C)C)N)[C@@](C#CC2CC2)(C(F)(F)F)O)Cl |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C(=C1O[Si](C)(C)C(C)(C)C)N)C(C#CC2CC2)(C(F)(F)F)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


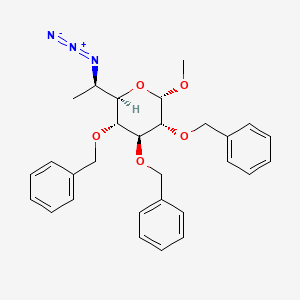

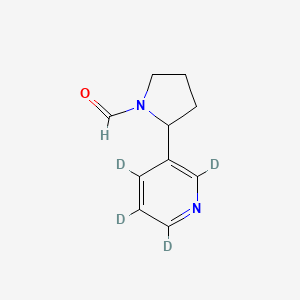
![[(3S,6R)-4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B13846305.png)
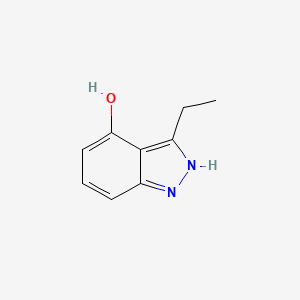
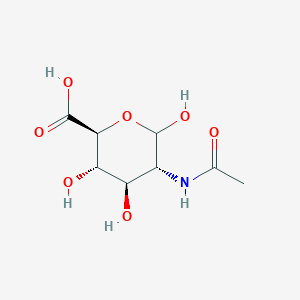
![sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B13846317.png)
![2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetonitrile](/img/structure/B13846320.png)
